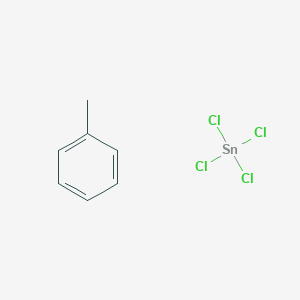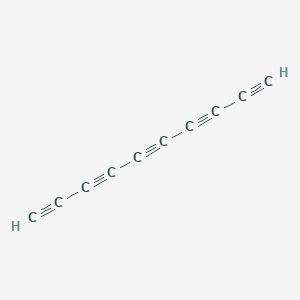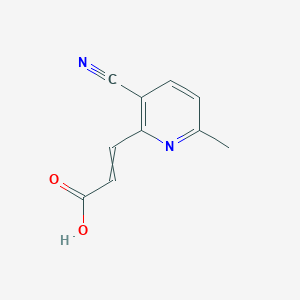
3-(3-Cyano-6-methylpyridin-2-yl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Cyano-6-methylpyridin-2-yl)prop-2-enoic acid is an organic compound characterized by the presence of a cyano group, a methyl group, and a pyridine ring attached to a prop-2-enoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyano-6-methylpyridin-2-yl)prop-2-enoic acid typically involves the reaction of 3-cyano-6-methylpyridine with an appropriate prop-2-enoic acid derivative under controlled conditions. One common method involves the use of a Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boron reagents to form the desired carbon-carbon bonds . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Cyano-6-methylpyridin-2-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
3-(3-Cyano-6-methylpyridin-2-yl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 3-(3-Cyano-6-methylpyridin-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The cyano group and pyridine ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The compound may also act as an inhibitor or activator of certain enzymes, affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acrylic acid: Similar in having a prop-2-enoic acid moiety but lacks the cyano and pyridine groups.
3-(3,4-Dihydro-2H-pyran-2-yl)prop-2-enoic acid: Contains a pyran ring instead of a pyridine ring.
Indole derivatives: Share structural similarities with the pyridine ring but have different functional groups and biological activities.
Uniqueness
3-(3-Cyano-6-methylpyridin-2-yl)prop-2-enoic acid is unique due to the combination of its cyano group, methyl group, and pyridine ring, which confer distinct chemical reactivity and potential biological activities compared to other similar compounds.
Propriétés
Numéro CAS |
34987-89-8 |
|---|---|
Formule moléculaire |
C10H8N2O2 |
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
3-(3-cyano-6-methylpyridin-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8N2O2/c1-7-2-3-8(6-11)9(12-7)4-5-10(13)14/h2-5H,1H3,(H,13,14) |
Clé InChI |
NUULWKYQHVWEDW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C=C1)C#N)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


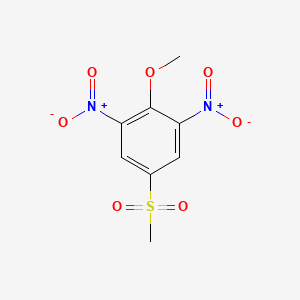
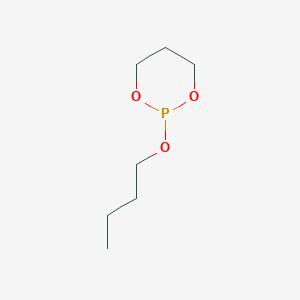
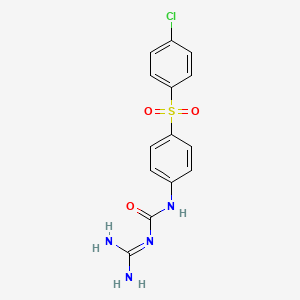
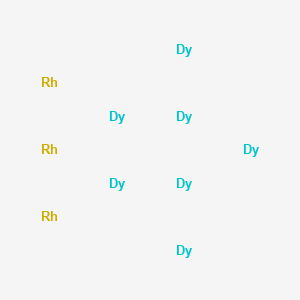
![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-methylbenzene)](/img/structure/B14677700.png)
![[(4r,5s)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]dimethanediyl dimethanesulfonate](/img/structure/B14677703.png)
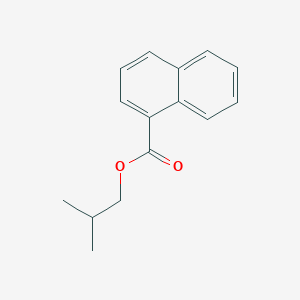
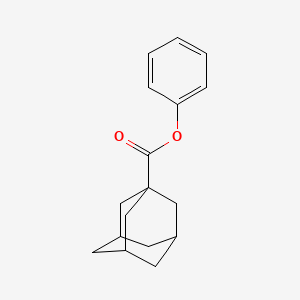

![[1,1-Bis(ethylsulfanyl)propyl]benzene](/img/structure/B14677712.png)
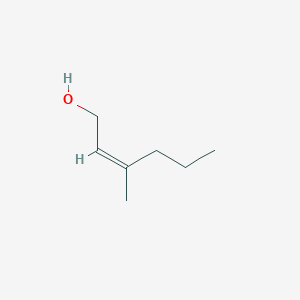
![1-methylsulfanyl-3-[(Z)-2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14677759.png)
